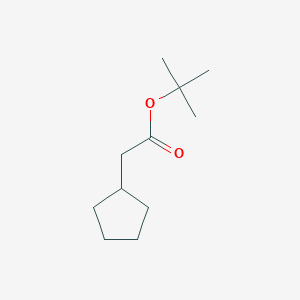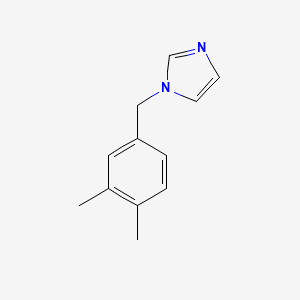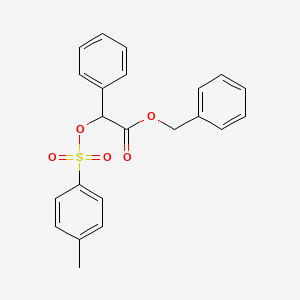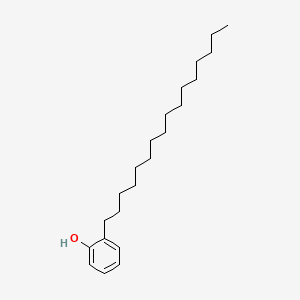
o-Hexadecylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Hexadecylphenol: is an organic compound with the molecular formula C22H38O . It is a white crystalline solid or powder that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is known for its various applications in different fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: o-Hexadecylphenol can be synthesized through the alkylation of phenol with hexadecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: In industrial settings, the production of this compound involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o-Hexadecylphenol can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: o-Hexadecylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Industry: this compound is utilized in the production of lubricants, plasticizers, and stabilizers for polymers .
Mecanismo De Acción
The mechanism of action of o-Hexadecylphenol involves its interaction with cellular membranes due to its amphiphilic nature. It can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Comparación Con Compuestos Similares
p-Hexadecylphenol: Similar in structure but with the hexadecyl group in the para position.
m-Hexadecylphenol: Similar in structure but with the hexadecyl group in the meta position.
Uniqueness: o-Hexadecylphenol is unique due to the position of the hexadecyl group at the ortho position, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties and chemical behavior compared to its para and meta counterparts .
Propiedades
Número CAS |
25401-86-9 |
|---|---|
Fórmula molecular |
C22H38O |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2-hexadecylphenol |
InChI |
InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)23/h16-17,19-20,23H,2-15,18H2,1H3 |
Clave InChI |
HMWIHOZPGQRZLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=CC=C1O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
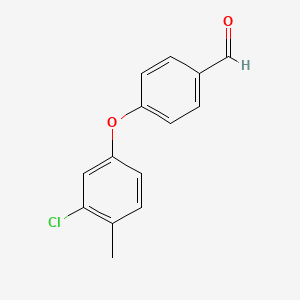
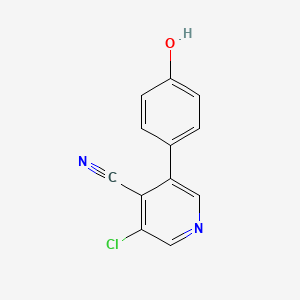
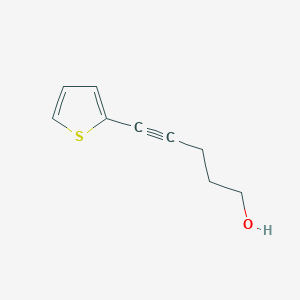
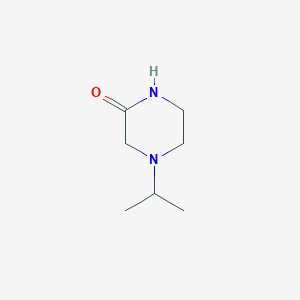
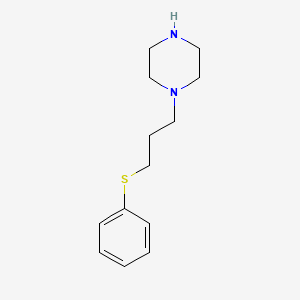
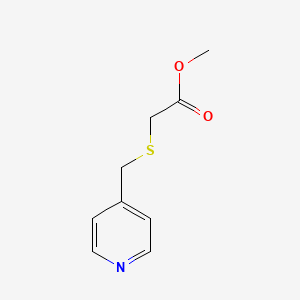
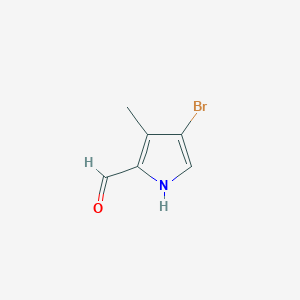
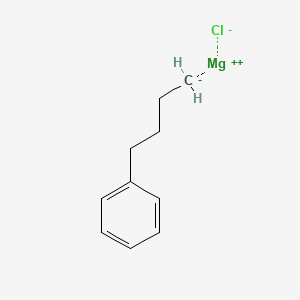
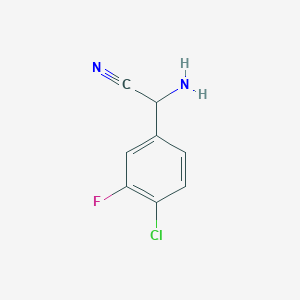
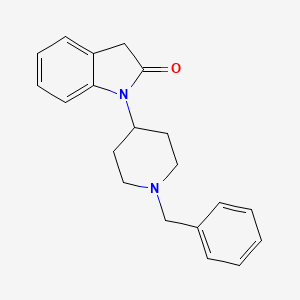
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)
